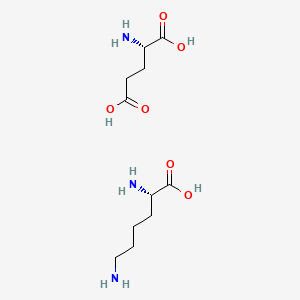

L-Lysine L-glutamate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2S)-2-aminopentanedioic acid;(2S)-2,6-diaminohexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O2.C5H9NO4/c7-4-2-1-3-5(8)6(9)10;6-3(5(9)10)1-2-4(7)8/h5H,1-4,7-8H2,(H,9,10);3H,1-2,6H2,(H,7,8)(H,9,10)/t5-;3-/m00/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOMROMWVNDUGRI-RVZXSAGBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN)CC(C(=O)O)N.C(CC(=O)O)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CCN)C[C@@H](C(=O)O)N.C(CC(=O)O)[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

27456-64-0 | |

| Record name | Glutamic acid-lysine copolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27456-64-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID50883926 | |

| Record name | L-Glutamic acid, compd. with L-lysine (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50883926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5408-52-6, 27456-64-0 | |

| Record name | Lysine glutamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5408-52-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Lysine L-glutamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005408526 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Poly(glutamic acid-lysine) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027456640 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Glutamic acid, compd. with L-lysine (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | L-Glutamic acid, compd. with L-lysine (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50883926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-lysine L-glutamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.067 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LYSINE GLUTAMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3Z47P7XZ8D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

In Vitro Synthesis of L-Lysine L-Glutamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-lysine L-glutamate, a dipeptide composed of the essential amino acid L-lysine and the non-essential amino acid L-glutamic acid, is a molecule of growing interest in various scientific fields. Its potential applications span from nutritional supplements to therapeutic agents, necessitating robust and well-characterized in vitro synthesis methods. This technical guide provides a comprehensive overview of the primary in vitro synthesis pathways for this compound: enzymatic synthesis and chemical synthesis. Detailed experimental protocols, comparative quantitative data, and pathway visualizations are presented to aid researchers in the selection and implementation of the most suitable synthesis strategy for their specific needs.

Enzymatic Synthesis of this compound

Enzymatic peptide synthesis offers a green and highly specific alternative to chemical methods, operating under mild reaction conditions and often without the need for extensive side-chain protection. Proteases, such as papain and thermolysin, are commonly employed in a kinetically controlled approach where the reverse of their natural hydrolytic activity is favored.

Signaling Pathway: Kinetically Controlled Enzymatic Synthesis

The enzymatic synthesis of this compound proceeds via a two-step mechanism. First, the enzyme forms an acyl-enzyme intermediate with an activated L-lysine derivative (acyl donor). Subsequently, the amino group of L-glutamate (nucleophile) attacks this intermediate, leading to the formation of the peptide bond and the release of the dipeptide.

Caption: Kinetically controlled enzymatic synthesis of this compound.

Quantitative Data for Enzymatic Synthesis

The yield and efficiency of enzymatic dipeptide synthesis are influenced by several factors, including the choice of enzyme, pH, temperature, and substrate concentrations. The following table summarizes typical quantitative data for protease-catalyzed dipeptide synthesis.

| Parameter | Papain-Catalyzed Synthesis | Thermolysin-Catalyzed Synthesis |

| Optimal pH | 8.0 - 9.5 | 7.0 - 8.0 |

| Optimal Temperature | 30 - 40 °C | 37 - 50 °C |

| Acyl Donor | Nα-protected L-lysine ester (e.g., Z-Lys-OMe) | Nα-protected L-lysine (e.g., Z-Lys) |

| Nucleophile | L-glutamate | L-glutamate derivative (e.g., H-Glu-NH2) |

| Typical Yield | 40 - 80% | 50 - 90% |

| Reaction Time | 1 - 8 hours | 4 - 24 hours |

| Enzyme Concentration | 1 - 5 mg/mL | 0.1 - 1 mg/mL |

| Substrate Concentration | 50 - 200 mM | 10 - 100 mM |

Note: Yields are highly dependent on the specific substrates and reaction conditions.

Experimental Protocol: Papain-Catalyzed Synthesis

This protocol describes a general procedure for the synthesis of this compound using papain. Optimization of specific parameters may be required.

Materials:

-

Nα-Z-L-lysine methyl ester (Z-Lys-OMe)

-

L-glutamic acid

-

Papain (crystalline suspension)

-

0.2 M Borate (B1201080) buffer (pH 9.0)

-

1 M NaOH

-

1 M HCl

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel for column chromatography

-

Palladium on carbon (10% Pd/C)

-

Methanol

-

Hydrogen gas supply

Procedure:

-

Reaction Setup:

-

Dissolve L-glutamic acid (e.g., 100 mM) in 0.2 M borate buffer (pH 9.0). Adjust the pH to 9.0 with 1 M NaOH.

-

In a separate vessel, dissolve Z-Lys-OMe (e.g., 50 mM) in a minimal amount of a water-miscible organic solvent (e.g., DMSO or acetonitrile) and add it to the glutamate (B1630785) solution.

-

Equilibrate the reaction mixture to the desired temperature (e.g., 37 °C).

-

Initiate the reaction by adding a pre-determined amount of papain (e.g., 2 mg/mL).

-

-

Reaction Monitoring:

-

Monitor the progress of the reaction by High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC).

-

-

Product Isolation and Purification:

-

Once the reaction has reached completion (or equilibrium), terminate it by adding a denaturing agent (e.g., acidifying to pH 2-3 with 1 M HCl).

-

Extract the Nα-Z-L-lysyl-L-glutamate into ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the protected dipeptide by silica gel column chromatography.

-

-

Deprotection:

-

Dissolve the purified Nα-Z-L-lysyl-L-glutamate in methanol.

-

Add 10% Pd/C catalyst.

-

Hydrogenate the mixture under a hydrogen atmosphere until the deprotection is complete (monitored by TLC or HPLC).

-

Filter off the catalyst and concentrate the filtrate to obtain this compound.

-

Chemical Synthesis of this compound

Chemical synthesis, particularly solid-phase peptide synthesis (SPPS), is a well-established and versatile method for producing peptides of defined sequences. It involves the stepwise addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.

Experimental Workflow: Solid-Phase Peptide Synthesis (SPPS)

The SPPS of this compound involves a cyclical process of deprotection, coupling, and washing steps. Orthogonal protecting groups are crucial to ensure the selective formation of the desired peptide bond and to prevent unwanted side reactions involving the reactive side chains of lysine (B10760008) and glutamate.

Caption: Solid-phase peptide synthesis workflow for this compound.

Quantitative Data for Chemical Synthesis

The overall yield of SPPS depends on the efficiency of each coupling and deprotection step. Modern coupling reagents and optimized protocols generally lead to high yields.

| Parameter | Solid-Phase Peptide Synthesis (Fmoc/tBu) |

| Resin | Wang resin, Rink amide resin |

| Nα-Protecting Group | Fmoc (9-fluorenylmethyloxycarbonyl) |

| Lysine Side-Chain Protection | Boc (tert-butyloxycarbonyl) |

| Glutamate Side-Chain Protection | OtBu (tert-butyl ester) |

| Coupling Reagents | DIC/HOBt, HBTU, HATU |

| Deprotection Reagent (Fmoc) | 20% Piperidine (B6355638) in DMF |

| Cleavage & Deprotection Reagent | Trifluoroacetic acid (TFA) cocktail |

| Coupling Efficiency per Step | >99% |

| Overall Crude Yield | 70 - 95% |

| Purity after HPLC | >98% |

Experimental Protocol: Fmoc-Based Solid-Phase Peptide Synthesis

This protocol outlines the manual synthesis of this compound on Wang resin using Fmoc chemistry.

Materials:

-

Fmoc-Glu(OtBu)-OH

-

Fmoc-Lys(Boc)-OH

-

Wang resin

-

N,N'-Diisopropylcarbodiimide (DIC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

20% (v/v) Piperidine in DMF

-

Cleavage cocktail: 95% TFA, 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS)

-

Cold diethyl ether

Procedure:

-

Resin Preparation and First Amino Acid Coupling:

-

Swell the Wang resin in DMF in a reaction vessel.

-

Activate Fmoc-Glu(OtBu)-OH by dissolving it with HOBt and DIC in DMF.

-

Add the activated amino acid solution to the swollen resin and agitate for 2-4 hours.

-

Wash the resin thoroughly with DMF and DCM.

-

-

Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc group from the attached glutamate.

-

Wash the resin extensively with DMF and DCM.

-

-

Second Amino Acid Coupling:

-

Activate Fmoc-Lys(Boc)-OH with HOBt and DIC in DMF.

-

Add the activated lysine derivative to the deprotected resin-bound glutamate and agitate for 2-4 hours.

-

Wash the resin with DMF and DCM.

-

-

Final Fmoc Deprotection:

-

Remove the Fmoc group from the N-terminal lysine by treating with 20% piperidine in DMF as described in step 2.

-

Wash the resin with DMF and DCM, and finally with methanol, then dry under vacuum.

-

-

Cleavage and Deprotection:

-

Treat the dried peptide-resin with the cleavage cocktail for 2-3 hours at room temperature. This step cleaves the dipeptide from the resin and removes the Boc and OtBu side-chain protecting groups.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and dry the peptide.

-

-

Purification:

-

Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).

-

Purify the this compound by reverse-phase HPLC (RP-HPLC).

-

Lyophilize the pure fractions to obtain the final product as a white powder.

-

Conclusion

Both enzymatic and chemical synthesis methods offer effective routes for the in vitro production of this compound. The choice between these pathways depends on the specific requirements of the research or application. Enzymatic synthesis provides a milder and more environmentally friendly approach, which can be advantageous for certain applications. Chemical synthesis, particularly SPPS, offers high yields, purity, and scalability, making it a robust and well-controlled method for producing this dipeptide. The detailed protocols and comparative data presented in this guide are intended to equip researchers with the necessary information to successfully synthesize this compound in a laboratory setting.

The Dichotomous Role of L-Lysine L-Glutamate in Neuronal Cultures: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-lysine L-glutamate, a salt of two fundamental amino acids, presents a dual functionality in the context of in vitro neuronal studies. While not extensively documented as a singular entity with unique signaling properties, its components, L-lysine and L-glutamate, are cornerstones of neuronal culture and function. L-lysine, primarily in its polymeric form (poly-L-lysine or poly-D-lysine), serves as a critical substrate for enhancing neuronal adhesion and maturation. Concurrently, L-lysine is a metabolic precursor to L-glutamate, the principal excitatory neurotransmitter in the central nervous system. L-glutamate itself is essential for synaptic transmission and plasticity but can become a potent neurotoxin at elevated concentrations, a phenomenon known as excitotoxicity. This guide provides an in-depth technical overview of the biological roles of L-lysine and L-glutamate in neuronal cultures, complete with quantitative data, detailed experimental protocols, and visual workflows to support researchers in neuroscience and drug development.

L-Lysine: From Structural Support to Metabolic Precursor

The primary role of L-lysine in neuronal cultures is often as a polycationic coating on culture surfaces to promote cell adhesion. However, its metabolic significance as a precursor to glutamate (B1630785) is a crucial aspect of its biological function within neurons.

Poly-L-lysine as a Substrate for Neuronal Adhesion

Primary neurons are anchorage-dependent cells that often adhere poorly to untreated plastic or glass surfaces. Coating these surfaces with poly-L-lysine (PLL) or its synthetic isomer, poly-D-lysine (PDL), creates a net positive charge, enhancing electrostatic interactions with the negatively charged neuronal cell membrane. This improved adhesion is fundamental for neuronal survival, neurite outgrowth, and the formation of synaptic networks.[1][2][3] While both are effective, PDL is often preferred for long-term cultures as it is less susceptible to degradation by cellular proteases.[4]

Quantitative Data for Poly-Lysine Coating

| Parameter | Concentration Range | Cell Type | Reference |

| Poly-D-Lysine (PDL) | 10 - 100 µg/mL | Primary Cortical Neurons | [3][5] |

| 50 µg/mL | Primary Cortical Neurons | [3] | |

| 20 µg/mL | Primary Cortical Neurons | [6][7] | |

| Poly-L-Lysine (PLL) | 10 µg/mL - 1 mg/mL | General Neuronal Cultures | [7] |

| 5 µg/mL (on top of PLL) | General Neuronal Cultures | [8] |

Metabolic Conversion of L-Lysine to L-Glutamate

L-lysine is an essential amino acid that serves as a precursor for the de novo synthesis of glutamate in neurons.[9][10] This conversion primarily occurs via two metabolic pathways: the saccharopine pathway and the pipecolate pathway.[11][12] The saccharopine pathway is considered the major route for lysine (B10760008) metabolism and its conversion to glutamate.[13] This endogenous production of glutamate from lysine contributes to the neurotransmitter pool within the neuron.

L-Glutamate: From Synaptic Transmission to Excitotoxicity

L-glutamate is the most abundant excitatory neurotransmitter in the central nervous system, playing a pivotal role in synaptic plasticity, learning, and memory.[14][15] However, excessive stimulation of glutamate receptors leads to a cascade of neurotoxic events, termed excitotoxicity, which is implicated in various neurodegenerative diseases.[16]

Glutamate Receptor Signaling

Glutamate exerts its effects through ionotropic (iGluRs) and metabotropic (mGluRs) receptors on the neuronal membrane.

-

Ionotropic Glutamate Receptors (iGluRs): These are ligand-gated ion channels, including NMDA, AMPA, and kainate receptors. Their activation leads to a rapid influx of cations (Na⁺ and Ca²⁺), causing neuronal depolarization and initiating downstream signaling cascades.

-

Metabotropic Glutamate Receptors (mGluRs): These are G-protein coupled receptors that modulate synaptic activity and neuronal excitability through second messenger systems.

Glutamate-Induced Excitotoxicity

Sustained high levels of extracellular glutamate lead to excessive activation of glutamate receptors, particularly NMDA receptors. This triggers a massive influx of Ca²⁺, which in turn activates a host of downstream neurotoxic pathways, including:

-

Mitochondrial dysfunction: Calcium overload in mitochondria impairs ATP production and increases the generation of reactive oxygen species (ROS).

-

Activation of degradative enzymes: Elevated intracellular calcium activates proteases (e.g., calpains), phospholipases, and endonucleases, leading to the breakdown of cellular components.

-

Apoptosis: The excitotoxic cascade can initiate programmed cell death through the activation of caspases, such as caspase-3.[17][18]

Quantitative Data for Glutamate Excitotoxicity

| Glutamate Concentration | Effect on Neuronal Cultures | Cell Type | Reference |

| 10 µM | Slight improvement in electrical activity | Adult Hippocampal Neurons | [19] |

| 10-30 µM | No toxicity up to 5 minutes | Mouse Primary Cortical Neurons | [16] |

| 100 µM - 1 mM | Induces excitotoxicity | Mouse Primary Cortical Neurons | [16] |

| 200-300 µM | Saturation point for glutamate toxicity | Mouse Primary Cortical Neurons | [16] |

| 1 mM | Induces apoptosis | Rat Cortical Neurons | [18] |

| 5-10 mM | Can induce cell death via oxidative shock (oxytosis) | Mouse Primary Cortical Neurons | [16] |

Experimental Protocols

Protocol for Poly-D-Lysine Coating of Culture Plates

This protocol describes a standard method for coating cell culture surfaces with poly-D-lysine to enhance neuronal attachment.

Materials:

-

Poly-D-lysine hydrobromide (MW 70,000-150,000)

-

Sterile, tissue culture grade water

-

Sterile phosphate-buffered saline (PBS)

-

Culture plates or glass coverslips

Procedure:

-

Prepare a 50 µg/mL working solution of poly-D-lysine in sterile water.[3]

-

Aseptically add the poly-D-lysine solution to the culture surface, ensuring the entire surface is covered (e.g., 0.5 mL for a 24-well plate).

-

Incubate at room temperature for at least 1 hour.[3] Incubation can be extended up to 24 hours.

-

Aspirate the poly-D-lysine solution.

-

Rinse the surface thoroughly three times with sterile water or PBS to remove any unbound poly-D-lysine, which can be toxic to cells.[2]

-

Allow the coated surface to dry completely in a sterile environment (e.g., a laminar flow hood) for at least 2 hours before plating cells.[20]

Protocol for Inducing Glutamate Excitotoxicity

This protocol outlines a method to induce excitotoxicity in primary neuronal cultures for the study of neuroprotective compounds.

Materials:

-

Primary neuronal culture (e.g., cortical or hippocampal neurons) at 10-14 days in vitro (DIV)

-

L-glutamic acid

-

Culture medium

-

Assay reagents for viability (e.g., MTT, LDH) or apoptosis (e.g., Caspase-3 kit)

Procedure:

-

Culture primary neurons on poly-D-lysine coated plates to a mature state (typically 10-14 DIV).

-

Prepare a stock solution of L-glutamate in culture medium.

-

Replace the existing culture medium with fresh medium containing the desired final concentration of glutamate (e.g., 100 µM to 1 mM).

-

Incubate the neurons with glutamate for a defined period (e.g., 30 minutes to 24 hours). The duration will depend on the desired severity of the excitotoxic insult.

-

After the incubation period, remove the glutamate-containing medium and replace it with fresh, glutamate-free medium.

-

Incubate for a further 24 hours to allow for the development of neurotoxicity.

-

Assess neuronal viability or apoptosis using a suitable assay.

Protocol for Stable Isotope Labeling of L-Lysine to Trace Glutamate Synthesis

This protocol provides a method for tracing the metabolic fate of L-lysine to L-glutamate in neuronal cultures using stable isotope-labeled lysine.

Materials:

-

Primary neuronal culture

-

SILAC (Stable Isotope Labeling by Amino Acids in Cell culture) compatible culture medium deficient in lysine and arginine

-

Stable isotope-labeled L-lysine (e.g., ¹³C₆,¹⁵N₂-lysine) and L-arginine

-

Mass spectrometer

Procedure:

-

Culture primary neurons in SILAC-compatible medium supplemented with heavy isotope-labeled L-lysine and L-arginine.[10][21]

-

Maintain the cultures for a sufficient duration to allow for the incorporation of the labeled amino acids into cellular proteins and metabolic pathways.

-

Harvest the cells and extract metabolites.

-

Analyze the metabolite extracts using mass spectrometry to detect the incorporation of the heavy isotopes from lysine into glutamate.

Protocol for Immunocytochemistry of Cultured Neurons

This protocol describes a general method for the immunofluorescent labeling of neuronal markers in cultured neurons.

Materials:

-

Cultured neurons on glass coverslips

-

Phosphate-buffered saline (PBS)

-

4% paraformaldehyde (PFA) in PBS

-

Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% normal goat serum in PBS)

-

Primary antibodies (e.g., anti-MAP2, anti-synaptophysin)

-

Fluorophore-conjugated secondary antibodies

-

Nuclear counterstain (e.g., DAPI)

-

Mounting medium

Procedure:

-

Rinse the cultured neurons gently with PBS.

-

Fix the cells with 4% PFA for 15 minutes at room temperature.[7]

-

Rinse three times with PBS.

-

Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

-

Rinse three times with PBS.

-

Block non-specific antibody binding with blocking buffer for 1 hour at room temperature.

-

Incubate with primary antibodies diluted in blocking buffer overnight at 4°C.

-

Rinse three times with PBS.

-

Incubate with fluorophore-conjugated secondary antibodies diluted in blocking buffer for 1-2 hours at room temperature, protected from light.

-

Rinse three times with PBS.

-

Counterstain nuclei with DAPI for 5 minutes.

-

Rinse with PBS and mount the coverslips onto microscope slides using mounting medium.

Protocol for Calcium Imaging in Neurons Following Glutamate Stimulation

This protocol outlines a method for measuring changes in intracellular calcium concentration in response to glutamate stimulation.

Materials:

-

Cultured neurons on glass coverslips

-

Calcium indicator dye (e.g., Fluo-4 AM, Fura-2 AM)

-

Imaging buffer (e.g., HBSS)

-

L-glutamate solution

-

Fluorescence microscope equipped for live-cell imaging

Procedure:

-

Load the cultured neurons with a calcium indicator dye according to the manufacturer's instructions.

-

Wash the cells to remove excess dye and place them in imaging buffer.

-

Mount the coverslip on the stage of the fluorescence microscope.

-

Acquire a baseline fluorescence signal.

-

Perfuse the cells with a solution containing glutamate at a desired concentration.

-

Record the changes in fluorescence intensity over time, which correspond to changes in intracellular calcium levels.[20][22][23]

Protocol for Caspase-3 Assay for Glutamate-Induced Apoptosis

This protocol describes a colorimetric or fluorometric assay to measure the activity of caspase-3, a key executioner caspase in apoptosis.

Materials:

-

Neuronal cell lysates from control and glutamate-treated cultures

-

Caspase-3 assay kit (containing caspase-3 substrate and inhibitor)

-

Microplate reader

Procedure:

-

Lyse the control and glutamate-treated neurons to obtain cell extracts.

-

Quantify the protein concentration of the lysates.

-

In a 96-well plate, add an equal amount of protein from each lysate.

-

Include a negative control (lysate with caspase-3 inhibitor) and a positive control (recombinant caspase-3).

-

Add the caspase-3 substrate to each well.

-

Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Measure the absorbance or fluorescence using a microplate reader. The signal is proportional to the caspase-3 activity.[24][25]

Conclusion

The biological role of this compound in neuronal cultures is best understood by examining the individual contributions of its constituent amino acids. L-lysine is indispensable for establishing healthy neuronal cultures through its use in polymeric coatings that promote cell adhesion and provides a metabolic route for the synthesis of L-glutamate. L-glutamate, in turn, is central to neuronal communication and plasticity, but its concentration must be tightly regulated to prevent excitotoxic cell death. The provided data tables, signaling pathway diagrams, and detailed experimental protocols offer a comprehensive resource for researchers to effectively utilize and study the multifaceted effects of L-lysine and L-glutamate in their in vitro models of the nervous system. This understanding is critical for advancing research in neurodevelopment, neurodegeneration, and the discovery of novel therapeutic interventions.

References

- 1. Immunocytochemistry with Primary Cultured Hippocampal Neurons [protocols.io]

- 2. Immunocytochemistry | Thermo Fisher Scientific - US [thermofisher.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. cdn.stemcell.com [cdn.stemcell.com]

- 6. A simple method for poly-D-lysine coating to enhance adhesion and maturation of primary cortical neuron cultures in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | A simple method for poly-D-lysine coating to enhance adhesion and maturation of primary cortical neuron cultures in vitro [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. Immunocytochemistry (ICC) Protocol: Novus Biologicals [novusbio.com]

- 10. Stable Isotope Labeling by Amino Acids in Cultured Primary Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Lysine metabolism in mammalian brain: an update on the importance of recent discoveries - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Review of Lysine Metabolism with a Focus on Humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Lysine: Sources, Metabolism, Physiological Importance, and Use as a Supplement - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Insight into Glutamate Excitotoxicity from Synaptic Zinc Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Glutamate-Mediated Excitotoxicity in the Pathogenesis and Treatment of Neurodevelopmental and Adult Mental Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Activation of a caspase 3-related cysteine protease is required for glutamate-mediated apoptosis of cultured cerebellar granule neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Glutamate-induced apoptosis in neuronal cells is mediated via caspase-dependent and independent mechanisms involving calpain and caspase-3 proteases as well as apoptosis inducing factor (AIF) and this process is inhibited by equine estrogens - PMC [pmc.ncbi.nlm.nih.gov]

- 19. A simple Ca2+-imaging approach to neural network analyses in cultured neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Stable Isotope Labeling by Amino Acids and Bioorthogonal Noncanonical Amino Acid Tagging in Cultured Primary Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. sigmaaldrich.com [sigmaaldrich.com]

- 24. promega.com [promega.com]

- 25. Activation of Neuronal Caspase-3 by Intracellular Accumulation of Wild-Type Alzheimer Amyloid Precursor Protein - PMC [pmc.ncbi.nlm.nih.gov]

L-lysine L-glutamate CAS number and chemical properties

CAS Number: 5408-52-6

This technical guide provides an in-depth overview of L-lysine L-glutamate, a salt formed from the essential amino acid L-lysine and the non-essential amino acid L-glutamic acid. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on the chemical properties, experimental protocols, and biological significance of this compound.

Chemical and Physical Properties

This compound is a white crystalline solid.[1] It is a stable salt that is generally soluble in water.[1] The chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 5408-52-6 | [1] |

| Molecular Formula | C₁₁H₂₃N₃O₆ | [1] |

| Molecular Weight | 293.32 g/mol | |

| Appearance | White crystalline solid | [1] |

| Boiling Point | 311.5 °C at 760 mmHg | |

| Flash Point | 142.2 °C | |

| Storage Temperature | -20 °C | |

| Solubility | Generally soluble in water | [1] |

| pKa (L-lysine) | α-COOH: 2.18, α-NH₃⁺: 8.95, ε-NH₃⁺: 10.53 | [2][3] |

| pKa (L-glutamic acid) | α-COOH: 2.19, α-NH₃⁺: 9.67, γ-COOH: 4.25 | [2][3] |

Experimental Protocols

Synthesis of this compound

A common method for the preparation of this compound involves the reaction of L-lysine with L-glutamic acid. The following is a generalized laboratory-scale protocol based on principles of amino acid salt formation.

Materials:

-

L-Lysine

-

L-Glutamic Acid

-

Deionized water

Procedure:

-

Dissolution: Dissolve equimolar amounts of L-lysine and L-glutamic acid in a minimal amount of warm deionized water with continuous stirring.

-

Reaction: Continue stirring the solution at a slightly elevated temperature (e.g., 40-50 °C) for 1-2 hours to ensure complete salt formation.

-

Crystallization: Slowly cool the solution to room temperature, and then transfer it to an ice bath to facilitate crystallization. The salt can also be precipitated by the slow addition of a water-miscible organic solvent like ethanol.

-

Isolation: Collect the precipitated crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.

-

Drying: Dry the purified this compound crystals under vacuum at a low temperature.

Purification and Analysis

Purification: The primary method for the purification of amino acids and their salts is ion-exchange chromatography.

Materials:

-

Crude this compound

-

Cation-exchange resin (e.g., Amberlite IR120)

-

Ammonia (B1221849) solution (for elution)

-

Deionized water

Procedure:

-

Column Preparation: Pack a chromatography column with a suitable cation-exchange resin and equilibrate it with deionized water.

-

Loading: Dissolve the crude this compound in deionized water and load the solution onto the column.

-

Washing: Wash the column with deionized water to remove any anionic or neutral impurities.

-

Elution: Elute the bound this compound from the resin using a gradient of aqueous ammonia solution.

-

Fraction Collection: Collect the fractions and monitor for the presence of the desired compound using a suitable analytical technique (e.g., thin-layer chromatography with ninhydrin (B49086) staining).

-

Isolation: Pool the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Analysis: The purity and concentration of this compound can be determined using High-Performance Liquid Chromatography (HPLC). The following method is adapted from the analysis of amino acids in feed additives.

Instrumentation:

-

HPLC system with an ion-exchange column

-

Post-column derivatization module

-

Visible light detector

Reagents:

-

Diluted hydrochloric acid

-

Sodium citrate (B86180) buffer

-

Ninhydrin reagent

-

Norleucine (internal standard)

Procedure:

-

Sample Preparation: Dissolve a known amount of this compound in diluted hydrochloric acid and further dilute with sodium citrate buffer. Add the internal standard.

-

Chromatographic Separation: Inject the sample onto the ion-exchange column. The separation is based on the charge differences of the amino acids.

-

Post-Column Derivatization: After separation, the eluted amino acids are mixed with ninhydrin reagent in the post-column derivatization module and heated. This reaction forms a colored product.

-

Detection: The colored product is detected by a visible light detector at 570 nm.

-

Quantification: The concentration of L-lysine and L-glutamate is determined by comparing the peak areas to those of known standards.

Biological Significance and Signaling Pathways

This compound, upon administration, is expected to dissociate into L-lysine and L-glutamate. Therefore, its biological effects are largely attributable to the individual actions and metabolic interplay of these two amino acids.

L-Lysine as a Precursor to L-Glutamate

In the mammalian central nervous system, the essential amino acid L-lysine serves as a precursor for the de novo synthesis of L-glutamate, the primary excitatory neurotransmitter.[4][5] This conversion occurs via the saccharopine pathway, which is believed to take place primarily in neurons.[4][5]

References

- 1. Page loading... [guidechem.com]

- 2. iscabiochemicals.com [iscabiochemicals.com]

- 3. Ch27 pKa and pI values [chem.ucalgary.ca]

- 4. researchgate.net [researchgate.net]

- 5. The essential amino acid lysine acts as precursor of glutamate in the mammalian central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and History of L-lysine L-glutamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-lysine L-glutamate, a salt formed from the essential amino acid L-lysine and the non-essential amino acid L-glutamic acid, has a history rooted in the mid-20th century's advancements in amino acid chemistry and production. Initially developed as a critical intermediate in the optical resolution of synthetic lysine (B10760008), its utility has since expanded to applications in the food industry as a flavor enhancer and nutritive additive, and in pharmaceutical formulations. This technical guide provides an in-depth exploration of the discovery, history, physicochemical properties, and synthesis of this compound, tailored for a scientific audience.

Discovery and Historical Context

The discovery of this compound is intrinsically linked to the industrial production of L-lysine. Following the elucidation of the structure of lysine in the early 20th century, chemical synthesis methods produced a racemic mixture of DL-lysine[1]. However, only the L-enantiomer is biologically active and nutritionally valuable[2]. This necessitated the development of efficient methods for optical resolution to isolate the desired L-lysine.

In the early 1950s, Robert M. Emmick and Arthur O. Rogers, working for Du Pont, developed a process for the resolution of DL-lysine that utilized L-glutamic acid as a resolving agent. This process, detailed in U.S. Patents 2,556,907 (1951) and 2,657,230 (1953), involved the formation of diastereomeric salts, this compound and D-lysine L-glutamate, which could be separated by fractional crystallization[3][4]. The less soluble this compound salt would preferentially crystallize, allowing for the isolation of L-lysine.

This method represented a significant advancement in the production of optically pure L-lysine, a critical component in nutrition and medicine. Over time, as microbial fermentation methods for the direct production of L-lysine became more efficient, the use of this compound as a primary resolution intermediate has become less common[5][6][7]. However, its history underscores a pivotal moment in the industrial-scale production of amino acids.

Physicochemical Properties

This compound is a white crystalline solid with a characteristic taste[8][9]. It is known to exist in a dihydrate form[10]. A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Reference(s) |

| CAS Number | 5408-52-6 | [3][8] |

| Molecular Formula | C₁₁H₂₃N₃O₆ | [3][8][11] |

| Molecular Weight | 293.32 g/mol | [3][8][11] |

| Appearance | White crystalline powder | [8][12] |

| Melting Point | 197 °C | [9] |

| Boiling Point | 311.5 °C at 760 mmHg | [8][12] |

| Solubility | Easily soluble in water; sparingly soluble in ethanol (B145695). | [9] |

| Optical Rotation [α]²² | +3.73° (c=12 in water) | [3][4] |

| pH (aqueous solution) | 6.0 - 7.5 | [9] |

| Crystal System (D-glutamate) | Monoclinic | [13] |

| Space Group (D-glutamate) | P2₁ | [13] |

| Unit Cell Dimensions (D-glutamate) | a = 4.902 Å, b = 30.719 Å, c = 9.679 Å, β = 90° | [13] |

Experimental Protocols

Original Synthesis for Optical Resolution (Emmick and Rogers, 1951/1953)

General Protocol Outline:

-

Preparation of the Diastereomeric Salt Mixture: An aqueous solution of DL-lysine is reacted with an equimolar amount of L-glutamic acid. The reaction forms a solution containing both this compound and D-lysine L-glutamate.

-

Fractional Crystallization: The solution is concentrated, typically by evaporation, to induce crystallization. Due to its lower solubility, this compound preferentially crystallizes out of the solution. The crystallization process may be controlled by factors such as temperature, pH, and solvent concentration.

-

Isolation of this compound: The crystallized this compound is separated from the mother liquor (which is now enriched in D-lysine L-glutamate) by filtration.

-

Purification: The isolated this compound crystals may be washed with a solvent in which the salt is sparingly soluble to remove any remaining mother liquor.

-

Liberation of L-lysine: The purified this compound is then treated to separate the L-lysine from the L-glutamic acid. This can be achieved by methods such as ion-exchange chromatography or by adjusting the pH to exploit the different isoelectric points of the two amino acids.

Modern Preparation of Crystalline this compound

A more recent method for the preparation of crystalline this compound is described in Chinese patent CN107325014A. This method focuses on producing a stable crystalline powder with low solvent residue.

Protocol Outline (based on CN107325014A):

-

Solution Preparation: L-lysine and L-glutamic acid are dissolved in water in equimolar amounts to form an aqueous solution of this compound with an initial concentration of 0.1–0.7 g/mL[9].

-

Crystallization: Methanol is added to the aqueous solution to induce crystallization[9]. The crystallization process may be facilitated by cooling and stirring.

-

Filtration: The resulting crystals are filtered to separate them from the solvent mixture[9].

-

Solvent Exchange and Purification: The filtered crystals are then suspended in ethanol with stirring to remove residual methanol[9].

-

Drying: The purified crystals are filtered and dried to yield a crystalline powder of this compound[9].

Biological Role and Signaling Pathways

Currently, there is a lack of specific research on the direct signaling pathways or unique biological mechanisms of this compound as a single entity. The biological effects are generally considered to be the sum of the individual contributions of L-lysine and L-glutamate.

-

L-lysine is an essential amino acid, meaning it cannot be synthesized by the human body and must be obtained through diet[14]. It is a fundamental building block for proteins and plays a crucial role in various physiological processes, including calcium absorption, collagen formation, and the production of enzymes, antibodies, and hormones. There is also research into its potential antiviral effects, particularly against Herpes simplex virus, and its role in reducing anxiety[15][16][17].

-

L-glutamate is a non-essential amino acid that is a key excitatory neurotransmitter in the mammalian central nervous system[18][19]. It is also widely known for its role in taste, providing the "umami" flavor, and is used extensively in the food industry as a flavor enhancer in the form of monosodium glutamate (B1630785) (MSG)[2][20].

While no specific signaling pathways for this compound have been elucidated, it is plausible that upon ingestion and absorption, the salt dissociates into L-lysine and L-glutamate, which then participate in their respective metabolic and signaling pathways.

Applications

The applications of this compound have evolved from its initial use in chemical synthesis to its current role in the food and pharmaceutical industries.

-

Food Industry: this compound is used as a flavor enhancer and a nutritive supplement in food products[3][4]. It can fortify foods with the essential amino acid L-lysine while also providing an umami taste.

-

Pharmaceuticals: In pharmaceutical formulations, this compound can be used as a component of parenteral nutrition solutions, providing two essential amino acids[21][22][23][24]. It can also act as a stabilizer or excipient in drug formulations[21].

-

Research: In a laboratory setting, this compound can be a component of cell culture media to support cell growth and viability[25].

Visualizations

Conclusion

This compound holds a significant place in the history of amino acid production, emerging as a key intermediate in the quest for optically pure L-lysine. While its role in this capacity has diminished with the advent of advanced fermentation technologies, it has found a new lease of life in the food and pharmaceutical industries. The physicochemical properties of this salt are well-characterized, and methods for its preparation are established. However, a notable gap in the scientific literature is the absence of studies on the specific biological signaling pathways and potential synergistic effects of the this compound salt itself. Future research in this area could uncover novel applications and a deeper understanding of the interplay between these two fundamental amino acids.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Lysine | Amino Acid, Protein, Essential | Britannica [britannica.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. This compound [drugfuture.com]

- 5. researchgate.net [researchgate.net]

- 6. jcsp.org.pk [jcsp.org.pk]

- 7. Lysine Fermentation: History and Genome Breeding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound CAS 5408-52-6 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 9. CN107325014A - Crystalline powder of this compound - Google Patents [patents.google.com]

- 10. Suzhou Health Chemicals Co., Ltd. [healthchems.com]

- 11. L-Glutamic acid, compd. with L-lysine (1:1) | C11H23N3O6 | CID 79415 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. biologydiscussion.com [biologydiscussion.com]

- 14. Lysine - Wikipedia [en.wikipedia.org]

- 15. L-Lysine as the Molecule Influencing Selective Brain Activity in Pain-Induced Behavior of Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Exploring the Analgesic Potential of L-Lysine: Molecular Mechanisms, Preclinical Evidence, and Implications for Pharmaceutical Pain Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Subchronic treatment with amino acid mixture of L-lysine and L-arginine modifies neuroendocrine activation during psychosocial stress in subjects with high trait anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. The essential amino acid lysine acts as precursor of glutamate in the mammalian central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. mdpi.com [mdpi.com]

- 21. High-purity amino acids for pharmaceutical applications - Evonik Industries [healthcare.evonik.com]

- 22. spectrumchemical.com [spectrumchemical.com]

- 23. calpaclab.com [calpaclab.com]

- 24. alkalisci.com [alkalisci.com]

- 25. Amino acid - Wikipedia [en.wikipedia.org]

L-lysine L-glutamate molecular structure and formula

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the molecular structure, chemical properties, and relevant experimental protocols for L-lysine L-glutamate, a salt formed from two essential amino acids.

Molecular Structure and Formula

This compound is an amino acid salt composed of one molecule of L-lysine and one molecule of L-glutamic acid.[1][2] In this salt, L-lysine, a basic amino acid, acts as the cation, while L-glutamic acid, an acidic amino acid, serves as the anion. The electrostatic interaction occurs between the protonated ε-amino group of the L-lysine side chain and the deprotonated carboxyl group of the L-glutamate side chain.

-

L-lysine (C₆H₁₄N₂O₂): An essential amino acid with a positively charged ε-amino group at physiological pH.

-

L-glutamic acid (C₅H₉NO₄): A non-essential amino acid with a negatively charged carboxyl group at physiological pH.

The combination of these two amino acids results in the salt this compound.

-

Systematic Name: (2S)-2-aminopentanedioic acid;(2S)-2,6-diaminohexanoic acid[2]

Physicochemical Properties

The quantitative data for this compound are summarized below. These properties are critical for applications in drug formulation, food science, and biochemical research.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₂₃N₃O₆ | [1][2][3][4] |

| Molecular Weight | 293.32 g/mol | [1][2][3][4] |

| CAS Registry Number | 5408-52-6 | [1][5] |

| Appearance | White crystals or crystalline powder | [4] |

| Boiling Point | 311.5°C at 760 mmHg | [4] |

| Flash Point | 142.2°C | [4] |

| Storage Condition | -20°C, Keep tightly closed | [4][5] |

| Optical Rotation | [α]²² +3.73° (c=12% in water) | [1] |

| Percent Composition | C 45.04%, H 7.90%, N 14.33%, O 32.73% | [1][3] |

Experimental Protocols

This protocol describes a general method for the preparation of an amino acid salt by direct reaction in an aqueous solution, followed by crystallization.

Materials:

-

L-lysine (reagent grade, ≥98%)

-

L-glutamic acid (reagent grade, ≥99%)

-

Deionized water

-

Water-miscible organic solvent (e.g., ethanol, isopropanol)

-

Magnetic stirrer and stir bar

-

Heating mantle or water bath

-

Filtration apparatus (Büchner funnel, filter paper)

-

Drying oven or vacuum desiccator

Procedure:

-

Dissolution: In a suitable flask, dissolve an equimolar amount of L-lysine in deionized water with gentle stirring. In a separate flask, dissolve an equimolar amount of L-glutamic acid in deionized water. This may require gentle heating.

-

Mixing and Reaction: Combine the two aqueous solutions. Stir the resulting mixture at room temperature for a period to ensure the acid-base reaction is complete and a homogenous solution of the salt is formed.[6]

-

Crystallization: Initiate crystallization by adding a water-miscible organic solvent (e.g., ethanol) to the aqueous solution until it becomes saturated or supersaturated.[7] The solution can be heated under reflux until crystal formation ceases.[7]

-

Cooling and Crystal Growth: Allow the solution to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4°C) to maximize crystal yield.

-

Isolation: Collect the precipitated crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of the cold water-miscible solvent to remove any residual soluble impurities.

-

Drying: Dry the purified crystals in a drying oven at a moderate temperature (e.g., 50-60°C) or under vacuum to a constant weight.

Characterization of the synthesized this compound salt can be performed using several analytical techniques to confirm its identity and purity.

A. Ion-Exchange Chromatography (IEC) IEC is a standard method for the quantification of amino acids in various matrices.[8]

Methodology:

-

Sample Preparation: Accurately weigh and dissolve the this compound salt in an appropriate aqueous buffer to a known concentration.

-

Instrumentation: Use a High-Performance Liquid Chromatography (HPLC) system equipped with an ion-exchange column.

-

Mobile Phase: Employ a suitable buffer system with a pH gradient to elute the amino acids.

-

Detection: Post-column derivatization with ninhydrin (B49086) followed by VIS detection (at 570 nm and 440 nm) is a common method.[8] Alternatively, derivatization with ortho-phthaldialdehyde (OPA) and fluorescence detection can be used for higher sensitivity.[8]

-

Quantification: Calculate the concentration of lysine (B10760008) and glutamate (B1630785) based on the peak areas compared to certified reference standards. The method described in Commission Regulation (EC) No 152/2009 is a validated procedure for amino acid analysis in feed.[8]

B. Liquid Chromatography-Mass Spectrometry (LC-MS) LC-MS provides high sensitivity and specificity for the detection and quantification of amino acids.

Methodology:

-

Sample Preparation: Dissolve the sample in a solvent compatible with the mobile phase, such as an acetonitrile-water solution.

-

Chromatography: Separate the components on a suitable LC column (e.g., C18). A common mobile phase system consists of an ammonium (B1175870) formate (B1220265) solution (A) and acetonitrile (B52724) (B).[9]

-

Mass Spectrometry: Use an MS detector, often with electrospray ionization (ESI), to detect the parent ions of L-lysine and L-glutamic acid.

-

Quantification: Use an external standard method with known concentrations of L-lysine and L-glutamic acid to create a calibration curve for accurate quantification.[9]

Biological and Industrial Significance

-

Nutritive Additive: this compound is used as a flavor and nutritive additive in food products.[1]

-

Biochemical Research: As a salt of two crucial amino acids, it serves as a component in cell culture media and biochemical assays. L-lysine is an essential amino acid that the human body cannot synthesize and must be obtained from diet.[10]

-

Drug Development: Amino acids are investigated as counterions to improve the solubility and stability of pharmaceutical compounds.[6]

-

Platform Chemicals: Both L-lysine and L-glutamic acid are considered important platform chemicals for the synthesis of polymers and other biomaterials.[11]

References

- 1. This compound [drugfuture.com]

- 2. L-Glutamic acid, compd. with L-lysine (1:1) | C11H23N3O6 | CID 79415 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. merckindex.rsc.org [merckindex.rsc.org]

- 4. This compound CAS 5408-52-6 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 5. spectrumchemical.com [spectrumchemical.com]

- 6. scitechnol.com [scitechnol.com]

- 7. DE69106297T2 - Process for the preparation of crystals of a salt of acidic amino acid and basic amino acid. - Google Patents [patents.google.com]

- 8. joint-research-centre.ec.europa.eu [joint-research-centre.ec.europa.eu]

- 9. CN106556651A - The method of detection alanine, lysine, glutamic acid and/or L-Tyrosine - Google Patents [patents.google.com]

- 10. Lysine - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

Solubility Profile of L-Lysine L-Glutamate: A Technical Guide for Researchers and Drug Development Professionals

Introduction

L-Lysine L-glutamate, a salt formed from the essential amino acid L-lysine and the non-essential amino acid L-glutamic acid, is a compound of increasing interest in pharmaceutical and biotechnological applications. Its favorable nutritional profile, potential for enhancing the solubility of poorly soluble active pharmaceutical ingredients (APIs), and role in cellular metabolism make a thorough understanding of its physicochemical properties, particularly its solubility, essential for formulation development and research. This technical guide provides an in-depth overview of the solubility of this compound in various solvents, detailed experimental protocols for solubility determination, and insights into its relevant biological context.

Physicochemical Properties

This compound is a white crystalline solid that is generally soluble in water.[1][2] The salt formation between the basic amino acid L-lysine and the acidic amino acid L-glutamic acid typically enhances the aqueous solubility compared to its constituent amino acids, particularly L-glutamic acid which is only sparingly soluble in water.

Solubility Data

| Solvent | This compound | L-Lysine | L-Glutamic Acid | Temperature (°C) |

| Water | Soluble (Aqueous solutions can be prepared at concentrations of 0.1-0.7 g/mL)[3] | Very freely soluble (>100 g/100 g)[4] | Sparingly soluble (0.86 g/100 mL) | 25 |

| Ethanol | Insoluble (Expected) | Insoluble[4] | Practically insoluble | 25 |

| Methanol | Insoluble (Expected) | Data not available | Insoluble | 25 |

| Acetone | Insoluble (Expected) | Insoluble[4] | Insoluble | 25 |

| Benzene | Insoluble (Expected) | Insoluble[4] | Insoluble | 25 |

| Ether | Insoluble (Expected) | Insoluble[4] | Practically insoluble | 25 |

Note: The expected insolubility in organic solvents is based on the general solubility characteristics of amino acid salts.

Experimental Protocols for Solubility Determination

A precise determination of the solubility of this compound can be achieved through various established methods. Below is a detailed protocol adapted from common practices for determining the solubility of amino acid salts.[5][6]

Equilibrium Solubility Method

This method determines the saturation concentration of a solute in a solvent at a specific temperature.

Materials:

-

This compound

-

Solvent of interest (e.g., deionized water, ethanol)

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm)

-

Analytical method for quantification (e.g., HPLC, UV-Vis spectrophotometer with ninhydrin (B49086) reagent)

Procedure:

-

Add an excess amount of this compound to a known volume of the solvent in a sealed container.

-

Place the container in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the mixture for a sufficient time to ensure equilibrium is reached (typically 24-48 hours).

-

After reaching equilibrium, allow the suspension to settle.

-

Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter to remove any undissolved solid.

-

Accurately dilute the filtered solution with the solvent to a concentration within the calibrated range of the analytical method.

-

Quantify the concentration of this compound in the diluted solution using a validated analytical method.

-

Calculate the solubility by taking into account the dilution factor.

Analytical Quantification

The concentration of this compound in the saturated solution can be determined using several techniques:

-

High-Performance Liquid Chromatography (HPLC): This is a highly specific and sensitive method. A reversed-phase C18 column can be used with a suitable mobile phase and a UV detector.[7]

-

Ninhydrin Assay: This colorimetric method is widely used for the quantification of amino acids. The sample is reacted with ninhydrin reagent, and the absorbance of the resulting colored solution is measured spectrophotometrically (typically at 570 nm).[8][9]

The following diagram illustrates a general workflow for determining solubility.

Biological Context and Relevance in Drug Development

The combination of L-lysine and L-glutamate is not only a simple salt but also brings together two amino acids with significant and sometimes interconnected biological roles.

Metabolic Relationship

In the central nervous system, L-lysine serves as a precursor for the de novo synthesis of L-glutamate, which is the primary excitatory neurotransmitter. This conversion occurs via the saccharopine pathway.[10][11]

The following diagram outlines the key steps of the saccharopine pathway.

Neuromodulatory Effects

Interestingly, while lysine can be a precursor to the excitatory neurotransmitter glutamate, studies have shown that L-lysine, along with L-arginine, can suppress glutamate-induced neuronal activity.[12][13] This suggests a potential modulatory role in the nervous system, which could be relevant for drug development targeting neurological disorders.

Applications in Drug Formulation

The high aqueous solubility of L-lysine makes it a useful counterion to improve the solubility and dissolution rate of acidic drugs. The use of this compound could offer a dual benefit: enhancing the solubility of a drug while also providing essential amino acids. This is particularly relevant for parenteral nutrition formulations and for the development of oral medications where rapid dissolution is desired.[14][15]

Conclusion

This compound is a highly water-soluble compound with significant potential in the pharmaceutical and nutritional sciences. While detailed quantitative solubility data in a wide range of solvents is still to be fully elucidated, the available information and the known properties of its constituent amino acids provide a strong basis for its application. The provided experimental protocols offer a clear guide for researchers to determine its solubility in specific systems. Furthermore, the interconnected biological roles of lysine and glutamate present intriguing possibilities for its use in drug development, particularly in the context of neuroscience and advanced drug formulation.

References

- 1. CAS 5408-52-6: Lysine glutamate | CymitQuimica [cymitquimica.com]

- 2. Page loading... [guidechem.com]

- 3. CN107325014A - Crystalline powder of this compound - Google Patents [patents.google.com]

- 4. L-Lysine | C6H14N2O2 | CID 5962 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. Amino Acid Analysis Methods - Creative Proteomics [creative-proteomics.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Method considerations for amino acid analysis | AltaBioscience [altabioscience.com]

- 10. researchgate.net [researchgate.net]

- 11. The essential amino acid lysine acts as precursor of glutamate in the mammalian central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | Lysine and arginine reduce the effects of cerebral ischemic insults and inhibit glutamate-induced neuronal activity in rats [frontiersin.org]

- 13. Lysine and arginine reduce the effects of cerebral ischemic insults and inhibit glutamate-induced neuronal activity in rats | CiNii Research [cir.nii.ac.jp]

- 14. nbinno.com [nbinno.com]

- 15. calpaclab.com [calpaclab.com]

An In-depth Technical Guide to the Natural Sources and Isolation of L-Lysine and L-Glutamate

This guide provides a comprehensive overview of the natural origins and industrial isolation methods for two economically significant amino acids: L-lysine (B1673455) and L-glutamate. Tailored for researchers, scientists, and professionals in drug development, this document delves into the prevalent microbial fermentation techniques, downstream purification processes, and the fundamental metabolic pathways involved.

L-Lysine: From Microbial Factories to Purified Product

L-lysine, an essential amino acid for humans and animals, is predominantly produced through microbial fermentation. While it is naturally present in various food sources, industrial-scale production relies on high-yielding microbial strains, primarily Corynebacterium glutamicum.

Natural Sources of L-Lysine

L-lysine is abundant in a variety of protein-rich foods. Animal-based sources are particularly rich in this essential amino acid, including:

-

Meats: Red meat, poultry, and pork.

-

Fish: Particularly cod and sardines.

-

Dairy Products: Cheeses (especially Parmesan), milk, and yogurt.

-

Eggs

For vegetarian and vegan diets, notable plant-based sources include:

-

Legumes: Beans, lentils, and chickpeas.

-

Soy products: Tofu and tempeh.

-

Quinoa

-

Nuts and seeds

Industrial Isolation of L-Lysine: A Focus on Fermentation

The industrial production of L-lysine is dominated by fermentation processes using genetically optimized strains of Corynebacterium glutamicum. These processes are broadly categorized into direct and indirect fermentation methods, with direct fermentation being the more contemporary and widely used approach.

Fed-batch fermentation is a common strategy to achieve high yields of L-lysine. This process involves the controlled feeding of nutrients, such as glucose, to the microbial culture to maintain optimal conditions for growth and product formation.

Table 1: L-Lysine Production by Corynebacterium glutamicum in Fed-Batch Fermentation

| Strain | Carbon Source | Fermentation Time (h) | L-Lysine Titer (g/L) | Yield (g/g substrate) | Reference |

| C. glutamicum Lys5-8 | Glucose | 48 | 130.8 ± 4.9 | 0.47 | [1] |

| C. glutamicum | Glucose | Not Specified | 73.5 | 0.32 (mol/mol) | [2] |

| C. glutamicum MH 20-22 B (immobilized) | Glucose | 96 | 31.58 | Not Specified | [3] |

| C. glutamicum ATCC 21492 | Glucose from textile waste | Not Specified | 2.38 | 0.053 | [4] |

The biosynthesis of L-lysine in C. glutamicum begins with aspartate and involves a series of enzymatic reactions. Understanding this pathway is crucial for the metabolic engineering of strains to enhance L-lysine production.

Experimental Protocol: Isolation of L-Lysine via Ion-Exchange Chromatography

The recovery of L-lysine from the fermentation broth is typically achieved through ion-exchange chromatography.

-

Cell Removal: The fermentation broth is first centrifuged or filtered to remove microbial cells and other suspended solids.

-

pH Adjustment and Loading: The clarified broth is acidified to a pH of approximately 2.0 with sulfuric acid.[5] This protonates the amino groups of L-lysine, giving it a net positive charge. The acidified broth is then loaded onto a column packed with a strong acid cation exchange resin, such as Amberlite IR-120, in the ammonium (B1175870) form.[5][6]

-

Washing: The column is washed with deionized water to remove impurities that are not bound to the resin.

-

Elution: The bound L-lysine is eluted from the resin using a basic solution, typically ammonium hydroxide (B78521) (e.g., 2N).[5] The ammonia (B1221849) displaces the L-lysine from the resin.

-

Concentration and Crystallization: The L-lysine-rich eluate is concentrated by evaporation under reduced pressure. The concentrated solution is then cooled to induce crystallization of L-lysine, often as L-lysine hydrochloride.

-

Drying: The crystals are filtered, washed with a solvent like ethanol, and dried to obtain the final purified product.[7]

L-Glutamate: From Seaweed to Seasoning

L-glutamate, a non-essential amino acid, is widely known for its role as a flavor enhancer in the form of monosodium glutamate (B1630785) (MSG). While initially discovered and extracted from seaweed, its large-scale production is now accomplished through microbial fermentation.

Natural Sources of L-Glutamate

Free L-glutamate, which imparts the "umami" taste, is naturally present in a variety of foods, particularly those that have undergone aging or fermentation:

-

Seaweed: Especially kombu.

-

Cheeses: Parmesan and Roquefort.

-

Fermented Products: Soy sauce, miso, and kimchi.

-

Tomatoes: Particularly ripe tomatoes.

-

Mushrooms

-

Meats and Fish

Industrial Isolation of L-Glutamate: Fermentation as the Cornerstone

Similar to L-lysine, Corynebacterium glutamicum is the workhorse for the industrial production of L-glutamate. Fermentation conditions are carefully controlled to maximize the yield of this amino acid.

Fed-batch strategies are also employed for L-glutamate production to achieve high titers. The controlled addition of a carbon source and other nutrients prevents substrate inhibition and maintains optimal production rates.

Table 2: L-Glutamate Production by Corynebacterium glutamicum in Fed-Batch Fermentation

| Strain | Carbon Source | Fermentation Time (h) | L-Glutamate Titer (g/L) | Yield (g/g substrate) | Reference |

| C. glutamicum 2262 | Date juice | 30 | 138 | 0.96 | [8] |

| C. glutamicum | Glucose | Not Specified | 80 | Not Specified | [9] |

| Brevibacterium sp. DSM 20411 | Cassava starch hydrolysate | 40 | 25 | Not Specified | [8] |

The biosynthesis of L-glutamate in C. glutamicum is a more direct pathway compared to L-lysine, branching from the tricarboxylic acid (TCA) cycle.

Experimental Protocol: Isolation of L-Glutamate by Isoelectric Crystallization

The primary method for recovering L-glutamate from fermentation broth is isoelectric crystallization, which takes advantage of the amino acid's low solubility at its isoelectric point (pI ≈ 3.2).

-

Cell Removal: Similar to L-lysine recovery, the fermentation broth is first clarified by centrifugation or filtration to remove microbial cells.

-

pH Adjustment: The pH of the clarified broth is adjusted to the isoelectric point of L-glutamic acid, which is approximately 3.2.[10][11] This is typically done by the addition of a strong acid such as sulfuric acid or hydrochloric acid.[12]

-

Crystallization: As the pH approaches 3.2, the net charge of the L-glutamate molecules becomes zero, significantly reducing their solubility in the aqueous solution and causing them to crystallize. The solution is often cooled and stirred to promote crystal formation and growth.[12]

-

Crystal Separation: The crystallized L-glutamic acid is separated from the mother liquor by centrifugation or filtration.[13]

-

Washing and Drying: The crystals are washed with cold water to remove residual impurities and then dried to yield the purified L-glutamic acid product.

Conclusion

The industrial production of L-lysine and L-glutamate is a testament to the power of biotechnology, with microbial fermentation using Corynebacterium glutamicum at its core. While naturally occurring in various foodstuffs, the demands of the pharmaceutical, food, and animal feed industries necessitate these highly optimized and efficient manufacturing processes. The isolation and purification of these amino acids, primarily through ion-exchange chromatography for L-lysine and isoelectric crystallization for L-glutamate, are critical downstream steps that ensure the high purity required for their diverse applications. A thorough understanding of the underlying metabolic pathways continues to drive innovation in strain development and process optimization, promising even greater efficiencies in the future.

References

- 1. Metabolic engineering Corynebacterium glutamicum for the L-lysine production by increasing the flux into L-lysine biosynthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. portal.fis.tum.de [portal.fis.tum.de]

- 3. Optimization of fermentation upstream parameters and immobilization of Corynebacterium glutamicum MH 20-22 B cells to enhance the production of l-lysine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. US4835309A - Ion exchange recovery of L-lysine - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. scispace.com [scispace.com]

- 8. scispace.com [scispace.com]

- 9. Metabolic analysis of glutamate production by Corynebacterium glutamicum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. US3639467A - Method of recovering glutamic acid from a fermentation broth - Google Patents [patents.google.com]

- 11. scielo.br [scielo.br]

- 12. US3360554A - Process for crystallizing out l-glutamic acid - Google Patents [patents.google.com]

- 13. researchgate.net [researchgate.net]

L-lysine L-glutamate: A Comprehensive Technical Guide to its Stability and Degradation Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-lysine L-glutamate, a salt formed from two essential amino acids, holds significant interest in pharmaceutical and biotechnological applications. Its stability and degradation profile are critical parameters influencing its efficacy, safety, and shelf-life in various formulations. This technical guide provides an in-depth analysis of the chemical stability of this compound, detailing its degradation pathways and the factors that influence its integrity. Experimental protocols for stability assessment and diagrams of relevant metabolic pathways are included to support further research and development.

Introduction

L-lysine and L-glutamic acid are fundamental biological molecules with diverse physiological roles. L-lysine is an essential amino acid crucial for protein synthesis and other metabolic processes, while L-glutamate is a key excitatory neurotransmitter and a central component of cellular metabolism. The salt, this compound, combines the properties of both amino acids and is explored for various applications, including as a component in parenteral nutrition and as a potential therapeutic agent.[1] Understanding its stability is paramount for ensuring product quality and therapeutic efficacy. This guide synthesizes the available scientific knowledge on the degradation of its constituent amino acids to project the stability profile of this compound.

Chemical and Physical Properties

This compound is a dipeptide-like salt formed through an ionic interaction between the basic amino acid L-lysine and the acidic amino acid L-glutamate.[2][3] This interaction between the positively charged amino group of lysine (B10760008) and the negatively charged carboxyl group of glutamate (B1630785) contributes to its solubility in water.[2] Like other amino acid-based compounds, its stability is susceptible to environmental factors such as pH and temperature.[2]

Degradation Profile

The degradation of this compound can be inferred from the known degradation pathways of its individual components, L-lysine and L-glutamate. The primary degradation routes are expected to be non-enzymatic browning (Maillard reaction), thermal decomposition, and pH-dependent reactions.

Maillard Reaction

The Maillard reaction is a significant degradation pathway for amino acids in the presence of reducing sugars.[4][5] The ε-amino group of lysine is particularly reactive.[4] In the context of this compound, both the α- and ε-amino groups of lysine and the α-amino group of glutamate can react with reducing sugars, leading to the formation of a complex mixture of products, including those responsible for browning and potential loss of nutritional value.[6][7][8]

Thermal Degradation

High temperatures can induce the decomposition of both L-lysine and L-glutamate.

-